molecular formula C15H12FN3OS B2918942 3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-83-8

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2918942
CAS No.: 851977-83-8
M. Wt: 301.34
InChI Key: SXRYHDAYKBYIME-UHFFFAOYSA-N
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Description

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary target of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, leading to a defective cell wall and ultimately, bacterial death .

Pharmacokinetics

The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The result of the compound’s action is the inhibition of cell wall synthesis in M. tuberculosis, leading to bacterial death . This makes 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is influenced by the intracellular environment of the M. tuberculosis bacteria. Factors such as pH, presence of efflux pumps, and metabolic state of the bacteria could potentially affect the compound’s efficacy . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzothiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a similar structure but lacking the fluorine and hydrazide groups.

    2-aminobenzothiazole: A derivative with an amino group at the 2-position.

    4-methylbenzothiazole: A derivative with a methyl group at the 4-position.

Uniqueness

3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of the fluorine atom and the hydrazide group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives .

Properties

IUPAC Name

3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-9-4-2-7-12-13(9)17-15(21-12)19-18-14(20)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRYHDAYKBYIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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